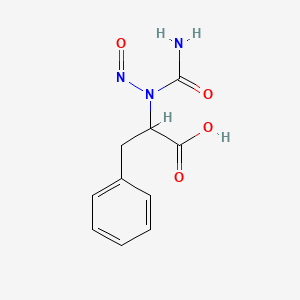
Alanine, N-carbamoyl-N-nitroso-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-carbamoyl-N-nitroso-3-phenyl- is a compound with the molecular formula C10H11N3O4 and a molecular weight of 237.24 g/mol It is a derivative of alanine, an amino acid, and contains both carbamoyl and nitroso functional groups
Méthodes De Préparation
The synthesis of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves several steps One common method includes the protection of the amino group of alanine using a tert-butyl carbamate (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the intermediate and final products.
Analyse Des Réactions Chimiques
Alanine, N-carbamoyl-N-nitroso-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted carbamoyl derivatives .
Applications De Recherche Scientifique
Alanine, N-carbamoyl-N-nitroso-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and damage in cells .
Comparaison Avec Des Composés Similaires
Alanine, N-carbamoyl-N-nitroso-3-phenyl- can be compared with other nitroso and carbamoyl derivatives:
N-Nitrosodimethylamine: A simpler nitroso compound known for its carcinogenic properties.
N-Carbamoyl-β-alanine: A similar compound with a carbamoyl group but lacking the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound used in cancer research for its mutagenic effects
The uniqueness of Alanine, N-carbamoyl-N-nitroso-3-phenyl- lies in its combination of both nitroso and carbamoyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
67792-90-9 |
|---|---|
Formule moléculaire |
C10H11N3O4 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-[carbamoyl(nitroso)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H11N3O4/c11-10(16)13(12-17)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,16)(H,14,15) |
Clé InChI |
OLRGOQHCUKOIAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N(C(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















